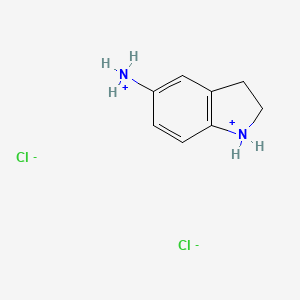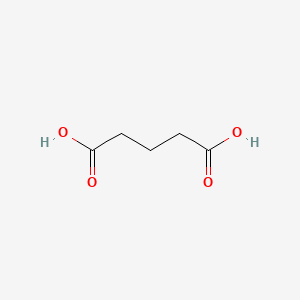
potassium;4-hydroxy-4-oxobut-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium nitrate . Potassium nitrate is a chemical compound with the formula KNO₃. It is a naturally occurring mineral source of nitrogen and has been used historically in various applications, including as a fertilizer, food preservative, and in gunpowder.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium nitrate can be synthesized through several methods:
- One common method involves the reaction between potassium chloride and sodium nitrate in an aqueous solution. The reaction produces potassium nitrate and sodium chloride as a byproduct.
Double Displacement Reaction: KCl+NaNO3→KNO3+NaCl
Another method involves the neutralization of nitric acid with potassium hydroxide, resulting in potassium nitrate and water.Neutralization Reaction: HNO3+KOH→KNO3+H2O
Industrial Production Methods: In industrial settings, potassium nitrate is often produced by the reaction of potassium chloride with nitric acid, followed by crystallization. This method is efficient and yields high-purity potassium nitrate.
Types of Reactions:
- Potassium nitrate acts as a strong oxidizing agent. It can oxidize various substances, releasing oxygen in the process.
Oxidation: 2KNO3→2KNO2+O2
In the presence of reducing agents, potassium nitrate can be reduced to potassium nitrite.Reduction: KNO3+C→KNO2+CO2
When heated, potassium nitrate decomposes to form potassium nitrite and oxygen gas.Thermal Decomposition: 2KNO3→2KNO2+O2
Common Reagents and Conditions:
Reducing Agents: Carbon, sulfur, and other reducing agents are commonly used in reactions involving potassium nitrate.
Oxidizing Conditions: High temperatures and the presence of catalysts can facilitate the oxidation reactions of potassium nitrate.
Major Products Formed:
Potassium Nitrite (KNO₂): A common product of the reduction and thermal decomposition of potassium nitrate.
Oxygen (O₂): Released during the oxidation and thermal decomposition processes.
Aplicaciones Científicas De Investigación
Potassium nitrate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in various chemical reactions and as a reagent in analytical chemistry.
Biology: Employed in the study of plant nutrition and soil science due to its role as a nitrogen source.
Medicine: Historically used in the treatment of asthma and as a diuretic.
Industry: Integral in the production of fertilizers, explosives, and fireworks. It is also used in food preservation and curing meats.
Mecanismo De Acción
The primary mechanism of action of potassium nitrate is its ability to act as an oxidizing agent. It releases oxygen, which can react with various substances, facilitating combustion and other oxidative processes. In biological systems, the nitrate ion can be reduced to nitrite, which plays a role in various metabolic pathways.
Comparación Con Compuestos Similares
Sodium Nitrate (NaNO₃): Similar in structure and function, but sodium nitrate is more soluble in water and has different industrial applications.
Ammonium Nitrate (NH₄NO₃): Another nitrate compound used in fertilizers and explosives, but it has different physical properties and reactivity.
Uniqueness: Potassium nitrate is unique due to its balance of solubility, stability, and oxidizing power. It is less hygroscopic than sodium nitrate, making it easier to handle and store. Additionally, its role in historical applications such as gunpowder production highlights its significance.
Propiedades
IUPAC Name |
potassium;4-hydroxy-4-oxobut-2-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O4.K/c5-3(6)1-2-4(7)8;/h(H,5,6)(H,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLYWRUTRAFSJT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CC(=O)[O-])C(=O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#CC(=O)[O-])C(=O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HKO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(5-Chloronaphthalen-2-yl)sulfonylamino]hexylazanium;chloride](/img/structure/B7766488.png)













